molecular formula C20H28N2O5 B5668702 (4-cyclohexyl-3-oxopiperazin-1-yl)(3,4-dimethoxyphenyl)acetic acid

(4-cyclohexyl-3-oxopiperazin-1-yl)(3,4-dimethoxyphenyl)acetic acid

Cat. No. B5668702
M. Wt: 376.4 g/mol
InChI Key: DQAWSHYLRAKCRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler compounds to the desired product. While there is limited direct information on the specific synthesis of (4-cyclohexyl-3-oxopiperazin-1-yl)(3,4-dimethoxyphenyl)acetic acid, related studies have provided insights into similar compound syntheses. These processes typically involve the cyclization reactions, Knoevenagel condensation, and subsequent reductions or functional group modifications to achieve the target molecule (Juma et al., 2008), (Guan-jun, 2009).

Molecular Structure Analysis

The molecular structure of complex molecules is elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of its functional groups. Studies on similar compounds have revealed intricate details about their structural framework, demonstrating strong intermolecular hydrogen bonding and specific geometric configurations (Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving (4-cyclohexyl-3-oxopiperazin-1-yl)(3,4-dimethoxyphenyl)acetic acid can include substitutions, additions, and cyclizations, reflecting its reactivity and interaction with other chemical entities. The compound's functional groups, such as the acetic acid moiety, play a crucial role in its chemical behavior and potential for undergoing various organic reactions (Shikhaliev et al., 2008).

properties

IUPAC Name

2-(4-cyclohexyl-3-oxopiperazin-1-yl)-2-(3,4-dimethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-26-16-9-8-14(12-17(16)27-2)19(20(24)25)21-10-11-22(18(23)13-21)15-6-4-3-5-7-15/h8-9,12,15,19H,3-7,10-11,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAWSHYLRAKCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N2CCN(C(=O)C2)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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